6-(Diallylamino)pyrimidine-4-carboxylic acid is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a diallylamino group and a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor for various biologically active molecules.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. It has been studied for its biological properties, including antibacterial and antitumor activities, making it a subject of interest in pharmaceutical research.
6-(Diallylamino)pyrimidine-4-carboxylic acid is classified as an organic compound, specifically a pyrimidine derivative. Its structure features both an amine and a carboxylic acid, placing it within the broader category of amino acids and their analogs.
The synthesis of 6-(Diallylamino)pyrimidine-4-carboxylic acid typically involves several steps:
Technical details indicate that conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity of the final product .
The molecular structure of 6-(Diallylamino)pyrimidine-4-carboxylic acid includes:
Molecular formula: CHNO_2
Molecular weight: Approximately 234.25 g/mol
NMR spectroscopy data can provide insights into the hydrogen and carbon environments within the molecule .
6-(Diallylamino)pyrimidine-4-carboxylic acid can participate in various chemical reactions:
Technical details regarding these reactions often involve optimizing conditions such as temperature, pressure, and catalysts used .
The mechanism by which 6-(Diallylamino)pyrimidine-4-carboxylic acid exerts its biological effects may involve:
Data from biological assays are crucial for elucidating these mechanisms and understanding how structural modifications affect activity .
Relevant data from spectroscopic analyses (NMR, IR) provide insights into functional groups and molecular interactions .
6-(Diallylamino)pyrimidine-4-carboxylic acid has potential applications in:
This compound represents a versatile scaffold in drug discovery and development, highlighting its significance in both academic research and industrial applications.
The discovery of 6-(diallylamino)pyrimidine-4-carboxylic acid derivatives as novel antitubercular agents originated from a phenotypic whole-cell high-throughput screening (HTS) campaign. A BioFocus DPI SoftFocus library comprising approximately 35,000 chemically diverse compounds was screened against virulent Mycobacterium tuberculosis (Mtb) H37Rv under assay conditions established by the National Institute of Allergy and Infectious Diseases (NIAID/NIH) [1]. This screening identified multiple confirmed hits, including the initial lead compound designated as compound 1 in the primary research, which exhibited moderate antimycobacterial activity with a minimum inhibitory concentration (MIC) of 20 μM in albumin–dextrose complex (ADC) medium containing approximately 0.4% bovine serum albumin (BSA). Notably, the compound demonstrated enhanced potency (lower MIC values) when tested in GAST-Fe minimal medium (glycerol-alanine-salts), likely attributable to the absence of BSA, which increased the bioavailable free fraction of the compound [1]. This differential activity between media compositions highlighted the influence of protein binding on compound efficacy and guided subsequent structure-activity relationship (SAR) explorations performed in parallel in both 7H9/ADC and GAST-Fe media.
Table 1: Initial HTS Hit Profile of 6-Dialkylaminopyrimidine Carboxamide (Compound 1)
Parameter | Value in 7H9/ADC Medium | Value in GAST-Fe Medium | Cytotoxicity (Vero IC₅₀) |
---|---|---|---|
MIC₉₉ against Mtb H37Rv | 20 μM | Lower than 20 μM* | 287 μM |
Kinetic Solubility (pH 7.4) | <5 μM | Not Reported | Not Applicable |
Lipophilicity | High (implied) | High (implied) | Not Applicable |
*Exact MIC in GAST-Fe not provided in source, but reported as "slightly more potent"
A critical step in prioritizing the 6-dialkylaminopyrimidine carboxamide series involved subjecting initial hits to a rigorous biology triage process designed to exclude compounds acting through promiscuous or clinically undesirable mechanisms of action (MoA). This triage specifically targeted inhibition of the QcrB subunit of the cytochrome bc₁ complex (associated with compounds like Q203), disruption of cell wall homeostasis (e.g., via targets like MmpL3 or DprE1, inhibited by compounds like SQ109 or pBTZ), and induction of DNA damage leading to genotoxicity [1].
Compound 1 underwent specific counter-screening assays:
Similar results were consistently obtained with other synthesized analogues within the series during subsequent SAR studies. This comprehensive triage profile strongly indicated that the 6-dialkylaminopyrimidine carboxamides possess a novel mechanism of action distinct from clinically used antitubercular drugs and common promiscuous HTS hit targets [1].
A pivotal characteristic supporting the novelty of the 6-dialkylaminopyrimidine carboxamides' mechanism of action is their lack of cross-resistance with established antitubercular drugs. Early profiling demonstrated that compound 1 and its optimized analogues remained fully active against clinical Mtb strains exhibiting resistance to conventional first- and second-line therapeutics [1]. This absence of cross-resistance was observed across strains resistant to:
This profile strongly suggested that the molecular target(s) of the pyrimidine carboxamides differ from the targets of existing drug classes and are not compromised by the common resistance mechanisms prevalent in clinical Mtb isolates, such as mutations in katG (INH), rpoB (RIF), pncA (PZA), embB (EMB), gyrA/gyrB (FQs), or ribosomal RNA genes (aminoglycosides) [1]. The lack of cross-resistance positions this class as a potential component for novel combination regimens targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.
Table 2: Cross-Resistance Profile Summary for 6-Dialkylaminopyrimidine Carboxamides
Drug Class | Representative Drugs | Primary Target | Observed Cross-Resistance |
---|---|---|---|
First-Line | Isoniazid, Rifampicin, Pyrazinamide, Ethambutol | Various (e.g., InhA, RNA Pol, unknown, arabinosyltransferases) | None Observed |
Fluoroquinolones | Moxifloxacin, Levofloxacin | DNA Gyrase | None Observed |
Injectable Second-Line | Amikacin, Kanamycin, Capreomycin | Ribosomal Subunits | None Observed |
Other Second-Line | Linezolid, Bedaquiline | Ribosomal Subunits, ATP Synthase | None Reported |
Follow-up studies on optimized 6-dialkylaminopyrimidine carboxamide analogues confirmed potent bactericidal activity against replicating Mtb, a critical attribute for novel anti-TB agents aiming to shorten therapy duration. A library of 37 newly synthesized derivatives was rigorously evaluated, with seven compounds (7b, 7d, 7m, 7p, 7q, 7aa, and 7ah) demonstrating excellent in vitro activity characterized by MIC₉₀ values below 1.00 µM against the replicating H37Rv strain [2]. This MIC₉₀ represents the minimum concentration required to inhibit 90% of bacterial growth.
Preliminary mode of action studies using bioluminescence reporter assays analogous to those employed in the initial triage (e.g., PiniB-LUX for cell wall disruption and PrecA-LUX for DNA damage) indicated that these highly active derivatives did not elicit responses associated with these common mechanisms, reinforcing the earlier findings of a novel target [2]. Crucially, the compounds were confirmed to be bactericidal, meaning they kill actively replicating mycobacteria rather than merely inhibiting their growth (bacteriostatic effect). This bactericidal effect is essential for reducing the bacterial burden in patients and potentially shortening the lengthy duration of current TB chemotherapy [2].
SAR studies focused on optimizing both the left-hand side (LHS - typically the 6-dialkylamino moiety) and right-hand side (RHS - the carboxamide substituent) revealed key insights:
Table 3: Potency and Solubility of Key 6-Dialkylaminopyrimidine Carboxamide Analogues [2]
Compound | LHS Substituent | RHS Substituent | MIC₉₀ (µM) vs H37Rv | Aqueous Solubility (µM) |
---|---|---|---|---|
7a (Ref) | 4-Fluorobenzyl | 4-Morpholinophenyl | ~0.5-1.0* | <5 |
7b | 4-Fluorobenzyl | Pyridin-3-yl | <1.00 | <5 |
7d | 4-Fluorobenzyl | 4-(1,1-Dioxidothiomorpholino)phenyl | <1.00 | <5 |
7e | 4-Fluorobenzyl | 4-(4-Methylpiperazin-1-yl)phenyl | Moderate (15-35 µM) | Improved (>5) |
7m | 4-(Trifluoromethyl)benzyl | 4-Morpholinophenyl | <1.00 | <5 |
7p | Benzyl | 4-Morpholinophenyl | <1.00 | <5 |
7q | Benzyl | 4-(1,1-Dioxidothiomorpholino)phenyl | <1.00 | <5 |
7s | Pyridin-3-yl | 4-(4-Methylpiperazin-1-yl)phenyl | Moderate (15-35 µM) | 195 |
7aa | 4-(Trifluoromethyl)benzyl | 4-(4-Methylpiperazin-1-yl)phenyl | <1.00 | Improved |
7ah | Cyclopropyl | 4-(Methylsulfonyl)phenyl | <1.00 | <5 |
*Precise MIC₉₀ for 7a not stated in [2], but classified among compounds with MIC₉₀ <1.00 µM along with 7b, d, m, p, q, aa, ah.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7